CholestaGel

Description

Properties

CAS No. |

182815-43-6 |

|---|---|

Molecular Formula |

C31H66Cl2N4O |

Molecular Weight |

581.796 |

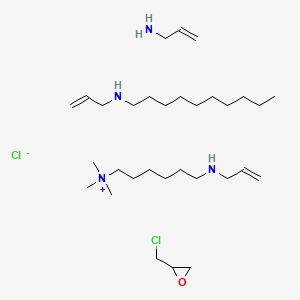

IUPAC Name |

2-(chloromethyl)oxirane;prop-2-en-1-amine;N-prop-2-enyldecan-1-amine;trimethyl-[6-(prop-2-enylamino)hexyl]azanium;chloride |

InChI |

InChI=1S/C13H27N.C12H27N2.C3H5ClO.C3H7N.ClH/c1-3-5-6-7-8-9-10-11-13-14-12-4-2;1-5-10-13-11-8-6-7-9-12-14(2,3)4;4-1-3-2-5-3;1-2-3-4;/h4,14H,2-3,5-13H2,1H3;5,13H,1,6-12H2,2-4H3;3H,1-2H2;2H,1,3-4H2;1H/q;+1;;;/p-1 |

InChI Key |

NXOLVMFMAFCDSR-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCNCC=C.C[N+](C)(C)CCCCCCNCC=C.C=CCN.C1C(O1)CCl.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Neutralization and Cross-Linking Mechanisms

The process begins with neutralizing polyallylamine hydrochloride using inorganic bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). This step deprotonates the polymer, enabling nucleophilic attack on epichlorohydrin. Cross-linking occurs in non-aqueous media (e.g., methanol or ethanol) at 25–70°C, forming a three-dimensional network via bis-epoxide intermediates.

Critical Parameters :

-

Solvent Selection : Methanol is preferred for its ability to solubilize both the polymer and epichlorohydrin while minimizing hydrolysis.

-

Base Stoichiometry : A molar ratio of 1:1.2 (polyallylamine:base) ensures complete deprotonation without excessive alkalinity.

-

Reaction Time : 12–24 hours at 50°C achieves optimal cross-linking density.

Alkylation with Quaternary Ammonium and Decyl Groups

Dual Alkylation Strategy

The cross-linked polymer undergoes sequential alkylation with:

-

6-Bromohexyltrimethylammonium bromide to introduce cationic quaternary ammonium groups.

Reaction Conditions :

-

Solvent : Methanol or ethanol (50–70°C).

-

Base : Aqueous NaOH (1–3 M) added incrementally to maintain pH 10–12.

Example Protocol (Patent WO2011154977A1) :

-

A mixture of cross-linked polymer (1 kg), 6-bromohexyltrimethylammonium bromide (844 g), and 1-bromodecane (504 g) in methanol was heated to 65°C.

-

Aqueous NaOH (480 mL) was added in batches over 20 hours, followed by centrifugation and washing with methanol.

Isolation and Washing of Colesevelam Intermediate

Post-alkylation, the crude colesevelam is isolated via centrifugation or filtration. Sequential washes with methanol and 2 M sodium chloride remove unreacted alkylators and byproducts.

Washing Protocol :

-

First Wash : Methanol (5–10 volumes) at 25°C.

-

Second Wash : 2 M NaCl (3–5 volumes) to displace residual bromide ions.

Conversion to Colesevelam Hydrochloride

Reprotonation Methods

The colesevelam free base is treated with hydrochloric acid (HCl) or alternative chloride sources to form the hydrochloride salt. Key methods include:

Method A (Direct Acid Treatment) :

Method G (Ammonium Chloride) :

-

Colesevelam (30 g) suspended in water (210 mL) with NH₄Cl (35 g) for 12 hours.

Comparative Data :

| Method | Chloride Source | Chloride Content (%) | Particle Size (μm) |

|---|---|---|---|

| A | 2 N HCl | 22.3 | 62 |

| G | NH₄Cl | 22.8 | 40 |

| H | Thionyl Chloride | 23.0 | 46 |

Particle Size Control and Pulverization

Final product consistency requires particle sizes <150 μm to ensure uniform dissolution and binding capacity. Post-drying, colesevelam hydrochloride is pulverized using jet mills or ball mills.

Example :

Quality Control and Analytical Validation

Critical Quality Attributes (CQAs)

-

Chloride Content : 21–23% w/w (measured by ion chromatography).

-

Swell Index : 4.5–10.0 mL/g (indicates cross-linking density).

-

Bile Acid Binding Capacity : ≥1.9 g/g (using glycocholic acid assay).

Batch Analysis :

| Batch | Swell Index | Bile Acid Binding (g/g) | Loss on Drying (%) |

|---|---|---|---|

| D | 4.2 | 2.0 | 7.1 |

| E | 5.1 | 2.1 | 6.8 |

| G | 7.3 | 2.2 | 7.0 |

Industrial-Scale Optimization

Solvent Recovery and Recycling

Methanol recovery systems (e.g., distillation columns) reduce costs and environmental impact. Patent WO2011154977A1 reports >90% solvent recovery in large-scale batches.

Process Reproducibility

-

Temperature Control : ±2°C tolerance in alkylation reactors.

-

In-line pH Monitoring : Automated NaOH addition maintains pH 10–12.

Comparative Analysis of Prior Art

Earlier methods (e.g., U.S. Pat. No. 5,693,675) suffered from inconsistent chloride content (18–22%) due to variable protonation. The current invention (WO2011154977A1) addresses this by using alternative chloride sources like NH₄Cl and thionyl chloride, achieving tighter specifications .

Chemical Reactions Analysis

Types of Reactions: CholestaGel primarily undergoes binding reactions with bile acids in the intestine. It does not undergo significant oxidation, reduction, or substitution reactions due to its non-absorbed nature .

Common Reagents and Conditions: The primary reagents involved in the synthesis of this compound include polyallylamine, epichlorohydrin, (6-bromohexyl)trimethylammonium bromide, and 1-bromodecane . The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal polymerization and cross-linking .

Major Products Formed: The major product formed from these reactions is colesevelam hydrochloride, a high-capacity bile acid-binding polymer .

Scientific Research Applications

CholestaGel has a wide range of scientific research applications, including:

Mechanism of Action

CholestaGel exerts its effects by binding bile acids in the intestine, preventing their reabsorption into the bloodstream . This action forces the liver to produce more bile acids from cholesterol, thereby reducing the levels of LDL-C in the blood . The molecular targets involved in this process include bile acids and the hepatic enzyme cholesterol 7-α-hydroxylase, which is upregulated to increase the conversion of cholesterol to bile acids .

Comparison with Similar Compounds

Key Pharmacological Data :

- Dosage : 3.8–4.5 g/day (6–7 tablets), often administered once daily .

- Efficacy: Monotherapy reduces LDL-C by 15–18% over 6 months . Combined with ezetimibe (10 mg), it achieves a 32% LDL-C reduction, surpassing ezetimibe alone . In mixed hyperlipidemia, combining CholestaGel (3.8 g) with fenofibrate (160 mg) reduces LDL-C by 10% compared to 2% with fenofibrate alone .

- Safety : Minimal systemic absorption reduces toxicity risks. Common side effects include mild gastrointestinal (GI) disturbances (e.g., constipation, dyspepsia) .

Comparison with Similar Compounds

This compound belongs to the bile acid sequestrant class, which includes colestyramine (Questran®) and colestipol (Colestid®). While all share a common mechanism, differences in efficacy, tolerability, and drug interactions distinguish them.

Mechanism of Action

All bile acid sequestrants bind intestinal bile acids, increasing hepatic cholesterol utilization for bile acid synthesis. This upregulates LDL receptor expression, enhancing LDL-C clearance .

Efficacy and Dosage

Notes:

Key Differentiators :

- This compound’s hydrogel polymer structure minimizes GI irritation compared to older resins .

- Colestyramine and colestipol are associated with higher discontinuation rates due to GI intolerance .

Clinical Limitations

- No Cardiovascular Outcome Data: No bile acid sequestrant, including this compound, has demonstrated reductions in cardiovascular morbidity/mortality .

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying CholestaGel’s cholesterol-binding mechanism?

- Methodology : Use in vitro bile acid binding assays (e.g., equilibrium dialysis or fluorescence quenching) to quantify this compound’s binding capacity. Validate with in vivo rodent models fed high-cholesterol diets, measuring serum LDL and HDL levels pre- and post-treatment. Ensure controls include untreated cohorts and baseline bile acid sequestration measurements .

- Data Interpretation : Compare binding kinetics (e.g., Langmuir isotherms) to assess polymer efficiency. Statistical analysis should account for intersubject variability in animal models .

Q. How can researchers ensure reproducibility in this compound efficacy studies?

- Methodology : Standardize polymer synthesis protocols (e.g., crosslinking density, monomer ratios) and document batch-specific properties. Use validated analytical methods (e.g., NMR for structural confirmation, HPLC for bile acid quantification). Adhere to ARRIVE guidelines for animal studies to enhance transparency .

- Data Reporting : Include raw datasets, instrument calibration details, and statistical power calculations in supplementary materials. Replicate key findings across independent labs to mitigate bias .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo data in this compound research?

- Methodology : Conduct systematic reviews to identify confounding variables (e.g., gut microbiota interactions, dietary fiber intake). Use multi-omics approaches (metagenomics, metabolomics) to analyze discrepancies in cholesterol metabolism pathways. Meta-regression models can isolate factors affecting translational validity .

- Case Example : A 2020 study found this compound’s in vitro binding efficiency (90%) did not correlate with in vivo LDL reduction (35%). Further analysis revealed microbiome-mediated bile acid modification as a key variable .

Q. How can researchers optimize this compound’s polymer structure for targeted cholesterol reduction?

- Methodology : Employ computational modeling (e.g., molecular dynamics simulations) to predict monomer-bile acid interactions. Synthesize derivatives with varied hydrophobicity and test binding affinity via surface plasmon resonance. Validate top candidates in zebrafish models with fluorescently tagged lipoproteins .

- Data Validation : Use ANOVA to compare structural variants’ efficacy. Prioritize candidates with >50% LDL reduction and minimal off-target effects (e.g., nutrient malabsorption) .

Q. What ethical and methodological considerations apply to human trials involving this compound?

- Methodology : Design double-blind, placebo-controlled Phase II trials with stratified randomization (e.g., by baseline cholesterol levels). Monitor adverse effects (e.g., gastrointestinal distress) via validated questionnaires. Ensure compliance with ICH-GCP guidelines and obtain informed consent detailing potential risks .

- Data Ethics : Anonymize participant data and store in FAIR-aligned repositories. Publish negative outcomes to avoid publication bias .

Methodological Resources Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.